COX-2 Inhibitory Potency: Amfenac Demonstrates the Lowest IC50 Among Ophthalmic NSAID Comparators
In a direct head-to-head in vitro pharmacodynamic assessment, amfenac exhibited the lowest IC50 for COX-2 inhibition among the tested ophthalmic NSAIDs. The study reported amfenac COX-2 IC50 of 0.00177 μM, which is 6.3-fold lower than bromfenac (0.0112 μM) and 51.5-fold lower than ketorolac (0.0911 μM) [1]. A separate cross-study comparison corroborates this differentiation: Kida et al. (2014) reported amfenac COX-2 IC50 of 0.0204 μM compared to bromfenac at 0.00745 μM, indicating that experimental conditions significantly modulate relative potency rankings [2].
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.00177 μM |
| Comparator Or Baseline | Bromfenac: 0.0112 μM; Ketorolac: 0.0911 μM |
| Quantified Difference | Amfenac IC50 is 6.3-fold lower (more potent) than bromfenac and 51.5-fold lower than ketorolac |
| Conditions | In vitro prostaglandin E2 (PGE2) inhibition assay; Walters et al. 2007 |
Why This Matters
Higher COX-2 inhibitory potency at lower concentrations may enable reduced dosing requirements or enhanced therapeutic margins in inflammation models.
- [1] Walters T, Raizman M, Ernest P, Gayton J, Lehmann R. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac. J Cataract Refract Surg. 2007 Sep;33(9):1539-1545. View Source
- [2] Data compiled from Kida T, Kozai S, Takahashi H, Isaka M, Tokushige H, Sakamoto T. Pharmacokinetics and efficacy of topically applied nonsteroidal anti-inflammatory drugs in retinochoroidal tissues in rabbits. PLoS One. 2014;9(5):e96481, as tabulated in PMC6682171 Table 1. View Source
